2-Aminopyrimidine-4-carbonitrile
Overview
Description
2-Aminopyrimidine-4-carbonitrile is an organic compound with the molecular formula C5H4N4. It is a pyrimidine derivative, characterized by the presence of an amino group at the second position and a nitrile group at the fourth position of the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Aminopyrimidine-4-carbonitrile is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines, in general, are known to exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can affect the canonical cyclic adenosine monophosphate pathway .
Pharmacokinetics
Some pharmacokinetic parameters of related 2-amino-4,6-disubstituted-pyrimidine derivatives have been preliminarily evaluated .
Result of Action
Pyrimidines are known to exhibit potent anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-Aminopyrimidine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with adenosine receptors, particularly A1 and A2A receptors, which are involved in numerous physiological processes such as cardiac function, neuronal activity, and pain modulation . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with adenosine receptors can alter cyclic adenosine monophosphate (cAMP) levels within cells, impacting various downstream signaling pathways . Additionally, it has been shown to affect the expression of genes involved in inflammatory responses and cellular stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as adenosine receptors, leading to either inhibition or activation of these targets . This binding can result in changes in gene expression, particularly genes involved in inflammatory and stress responses. Furthermore, it can modulate enzyme activity, either enhancing or inhibiting their function depending on the context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate physiological processes without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including alterations in cardiac and neuronal function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells . The compound’s metabolism is crucial for its biological activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its function, as it may interact with different biomolecules depending on its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrimidine-4-carbonitrile typically involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine. This reaction is carried out without the use of solvents or catalysts, and it proceeds efficiently at temperatures ranging from 80°C to 90°C . Another method involves the condensation of amidines with β-dicarbonyl compounds, followed by cyclization of the resulting intermediates .
Industrial Production Methods: These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyrimidine-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as ethanol .
Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Aminopyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Aminopyrimidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
4-Aminopyrimidine-5-carbonitrile: Similar structure but with different substitution patterns, leading to varied chemical and biological properties.
Uniqueness: 2-Aminopyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
2-aminopyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTOJHBUFJPGEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587384 | |
Record name | 2-Aminopyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36314-98-4 | |
Record name | 2-Amino-4-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36314-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminopyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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